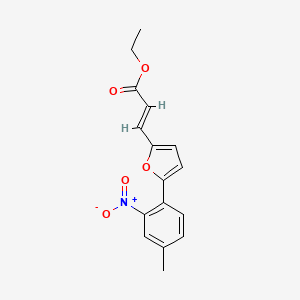
Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylate ester
Vorbereitungsmethoden
Die Synthese von Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung von 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyd.
Aldol-Kondensation: Der Carbaldehyd unterliegt einer Aldol-Kondensation mit Ethylacrylat in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Reaktionsbedingungen: Die Reaktion wird typischerweise in einem Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen (etwa 60-80 °C) durchgeführt, um den Kondensationsprozess zu fördern.
Reinigung: Das resultierende Produkt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren können ähnliche Syntheserouten verwenden, jedoch in größerem Maßstab, wobei die Optimierung hinsichtlich Ausbeute und Kosteneffizienz im Vordergrund steht.
Analyse Chemischer Reaktionen
Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Der Furanring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Halogenierung oder Nitrierung.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu bilden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Säuren oder Basen für die Hydrolyse. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Derivate der Verbindung können biologische Aktivitäten aufweisen, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Signalwege führt. Die Nitrophenylgruppe kann an Redoxreaktionen teilnehmen, während der Furanring π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen kann.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat kann mit anderen Furanderivaten verglichen werden, wie z. B.:
Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat: Ähnliche Struktur, jedoch mit einer anderen Estergruppe und einem Fluorsubstituenten.
5-(4-Nitrophenyl)furfural: Es fehlt die Acrylatethergruppe, aber es weist eine ähnliche Nitrophenylsubstitution am Furanring auf.
Die Einzigartigkeit von Ethyl-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)acrylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H15NO5 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
ethyl (E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-12-5-8-15(22-12)13-7-4-11(2)10-14(13)17(19)20/h4-10H,3H2,1-2H3/b9-6+ |
InChI-Schlüssel |
AIZKBRBSMFLJHN-RMKNXTFCSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





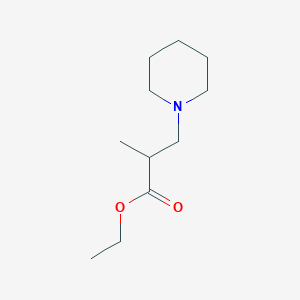
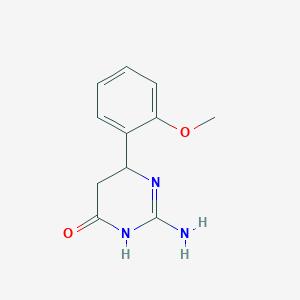
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)

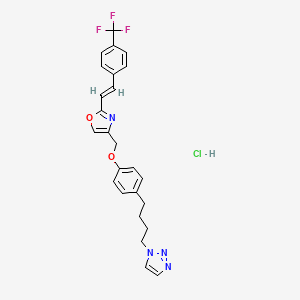
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

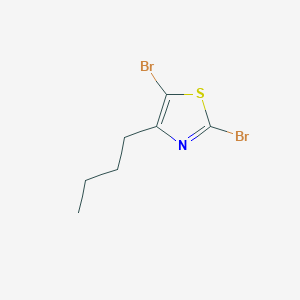
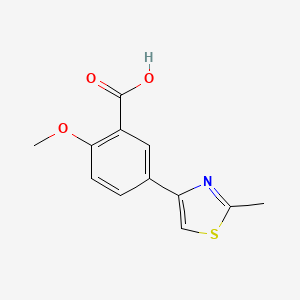
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
